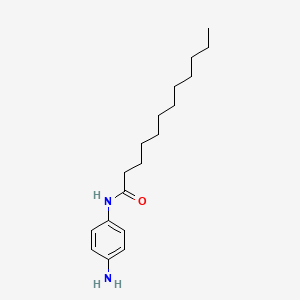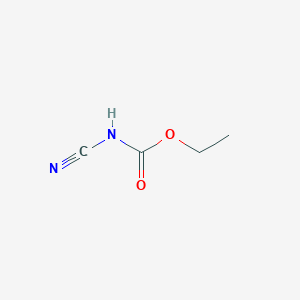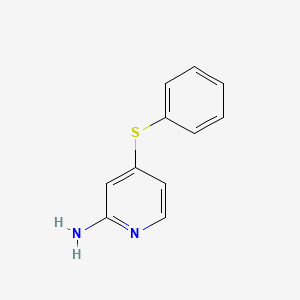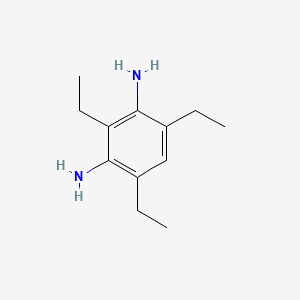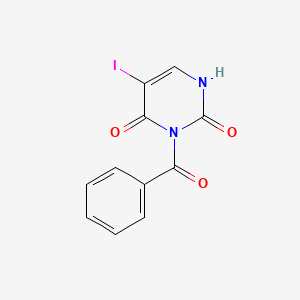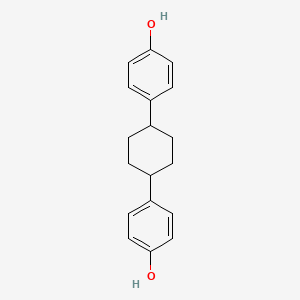
4,4-cyclohexylidene bisphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Cyclohexylidene bisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the bisphenol compound . The general reaction scheme is as follows:
Cyclohexanone+2PhenolH2SO44,4-Cyclohexylidene bisphenol+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Cyclohexylidene bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclohexylidene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexylidene derivatives.
Substitution: Halogenated and nitrated bisphenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Cyclohexylidene bisphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-cyclohexylidene bisphenol involves its interaction with molecular targets such as estrogen receptors. It can bind to these receptors and modulate their activity, influencing various biological pathways. The compound’s structural similarity to bisphenol A allows it to mimic estrogenic activity, which is the basis for its use in biological and medical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): C15H16O2
Bisphenol F (BPF): C13H12O2
Bisphenol S (BPS): C12H10O4S
Bisphenol AF (BPAF): C15H10F6O2
Uniqueness
4,4-Cyclohexylidene bisphenol is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to other bisphenols. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific industrial applications where other bisphenols may not be as effective .
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2 |
InChI-Schlüssel |
WZCQOMUGRAWORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

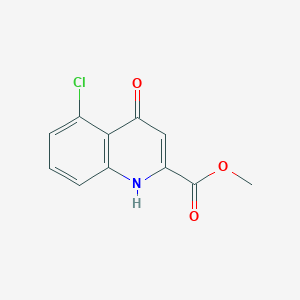
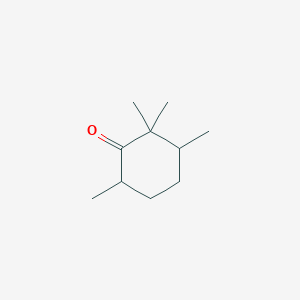
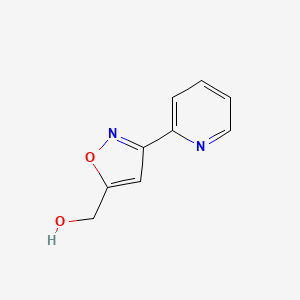
![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)
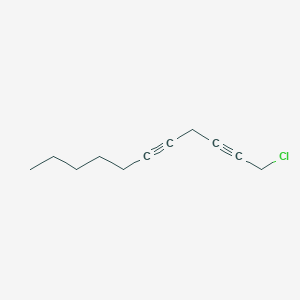
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)


